molecular formula C7H4ClF3O3S B13202137 3-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride

3-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride

Cat. No.: B13202137
M. Wt: 260.62 g/mol
InChI Key: NFAIMCKNYUARPF-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride is an organic compound belonging to the class of arylsulfonyl chlorides. It is characterized by the presence of a benzene ring substituted with a difluoromethoxy group, a fluorine atom, and a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(Difluoromethoxy)-2-fluorobenzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives. This reactivity is utilized in various chemical synthesis processes to introduce sulfonyl groups onto target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both the difluoromethoxy group and the fluorine atom on the benzene ring. These substituents can influence the compound’s reactivity and stability, making it a valuable reagent in chemical synthesis .

Properties

Molecular Formula

C7H4ClF3O3S

Molecular Weight

260.62 g/mol

IUPAC Name

3-(difluoromethoxy)-2-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C7H4ClF3O3S/c8-15(12,13)5-3-1-2-4(6(5)9)14-7(10)11/h1-3,7H

InChI Key

NFAIMCKNYUARPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)OC(F)F

Origin of Product

United States

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